(2-Methoxy-benzyl)-phenethyl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

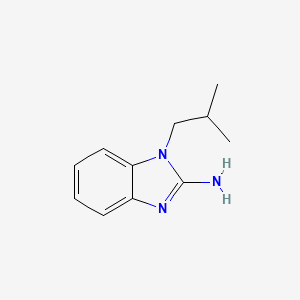

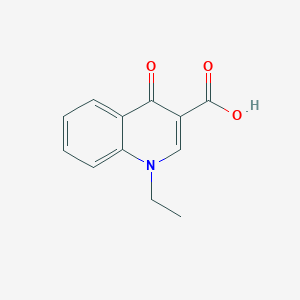

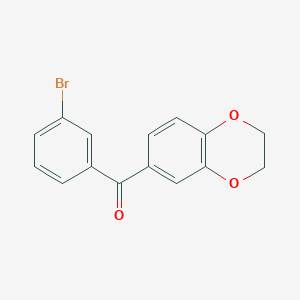

“(2-Methoxy-benzyl)-phenethyl-amine” is a chemical compound with the molecular formula C16H19NO . It has a molecular weight of 241.33 .

Molecular Structure Analysis

The molecular structure of “(2-Methoxy-benzyl)-phenethyl-amine” consists of 16 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . The exact structure can be visualized using molecular modeling tools .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Methoxy-benzyl)-phenethyl-amine” include a boiling point of 359.3ºC at 760mmHg . More detailed properties may be available in specialized chemical databases .Scientific Research Applications

Solid Phase Organic Synthesis

(2-Methoxy-benzyl)-phenethyl-amine derivatives, such as 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde, have been explored for use in solid phase organic synthesis. These compounds, when attached to resins, can be converted into various derivatives like ureas, sulfonamides, and amides, demonstrating their versatility in synthetic chemistry (Swayze, 1997).

Analysis of Psychoactive Substances

Although specifically excluding information related to drug use, it is noteworthy that the structural analogues of (2-Methoxy-benzyl)-phenethyl-amine have been investigated for their chemical properties using techniques like GC–MS and GC–IR, especially in the context of novel psychoactive substances (Abiedalla et al., 2021).

Corrosion Inhibition

Compounds like benzylidene-(2-methoxy-phenyl)-amine have shown significant inhibition effects on the corrosion of metals, such as aluminum, in acidic solutions. These findings are crucial for understanding the protective properties of Schiff bases in industrial applications (Ashassi-Sorkhabi et al., 2006).

Novel Amination Reactions

Research on derivatives like 5-methoxy-2-(1-phenylethyl)-1,4-benzoquinones has revealed unique amination reactions, indicating potential for innovative synthetic pathways in organic chemistry (Jurd, 1978).

Ionization Studies

Studies on the dissociation constants of phenolic amines, including derivatives of (2-Methoxy-benzyl)-phenethyl-amine, help in understanding their chemical properties and potential applications in various fields, including pharmaceuticals (Armstrong & Barlow, 1976).

Antifungal Applications

Certain derivatives, such as 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine, have been synthesized and shown to possess antifungal properties, indicating potential in medical and agricultural applications (Jafar et al., 2017).

Mechanism of Action

Target of Action

(2-Methoxy-benzyl)-phenethyl-amine, also known as 25I-NBOMe, is a potent serotonin (5-HT) receptor agonist . Its primary targets are the 5-HT2A and 5-HT2C serotonin receptor subtypes . These receptors play a crucial role in various physiological processes, including mood regulation, anxiety, and cognitive functions .

Mode of Action

The compound interacts with its targets, the 5-HT2A and 5-HT2C receptors, by binding to them and activating them . This activation leads to a series of intracellular events, including the release of secondary messengers, which can result in changes in neuronal excitability and neurotransmitter release .

Biochemical Pathways

The activation of the 5-HT2A and 5-HT2C receptors by (2-Methoxy-benzyl)-phenethyl-amine affects several biochemical pathways. These include the release of dopamine (DA), serotonin (5-HT), and glutamate . The compound’s action on these pathways can lead to downstream effects such as altered mood, perception, and cognition .

Pharmacokinetics

Peak drug concentrations were detected 30 and 60 minutes after administration in serum and brain tissue, respectively .

Result of Action

The molecular and cellular effects of (2-Methoxy-benzyl)-phenethyl-amine’s action include changes in neurotransmitter release and neuronal excitability . Behaviorally, the compound has been associated with hallucinogenic activity, altered motor performance, and attenuated sensorimotor gating . It can also induce significant inhibitory effects on motor performance .

Action Environment

The action, efficacy, and stability of (2-Methoxy-benzyl)-phenethyl-amine can be influenced by various environmental factors. For instance, chronic administration of the compound has been shown to induce tolerance to its hallucinogenic activity and produce alterations in neurotransmission . Furthermore, its effect on short-term memory, locomotor function, and anxiety seems to be the result of complex interactions between neurotransmitter pathways .

properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-phenylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-18-16-10-6-5-9-15(16)13-17-12-11-14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYSBUBGYZSUPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364619 |

Source

|

| Record name | (2-Methoxy-benzyl)-phenethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methoxy-benzyl)-phenethyl-amine | |

CAS RN |

3241-03-0 |

Source

|

| Record name | (2-Methoxy-benzyl)-phenethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B1270925.png)

![N-[(3-phenoxyphenyl)methyl]pentan-3-amine](/img/structure/B1270927.png)